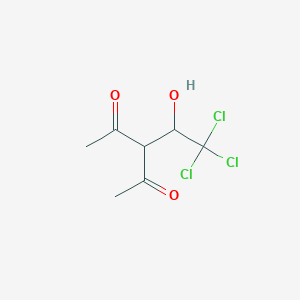
1,1'-(3,3-Dimethoxypropane-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxypropane bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3,3-dimethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles, such as halogens or nitro groups, in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学的研究の応用
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and induction of specific biological responses.
類似化合物との比較
- 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene
- 1,1’-(1,3,3-trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-propene-1,3-diyl)dibenzene
Comparison: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is unique due to its dimethoxypropane bridge, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in substitution and oxidation reactions. In contrast, compounds like 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene have different substituents that affect their chemical behavior and applications.
特性
CAS番号 |
52108-30-2 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
(3,3-dimethoxy-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17(19-2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
InChIキー |
OXFWMZFKIRUMQP-UHFFFAOYSA-N |
正規SMILES |
COC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

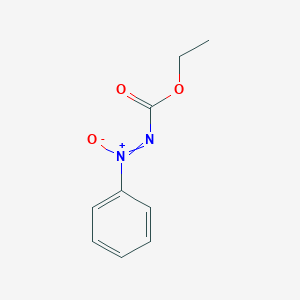


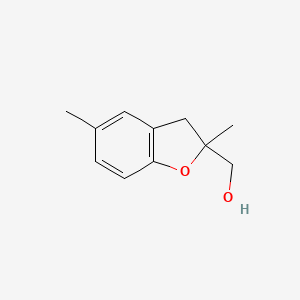

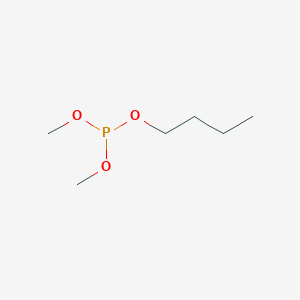
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
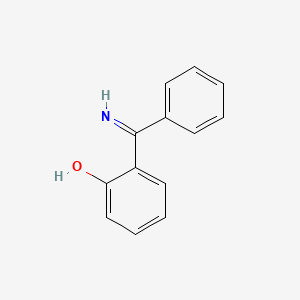
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
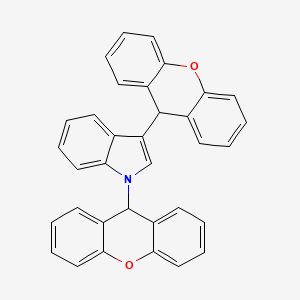
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
